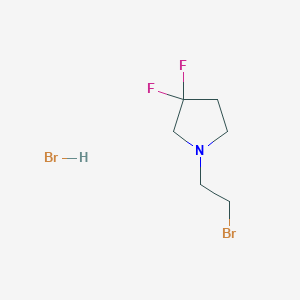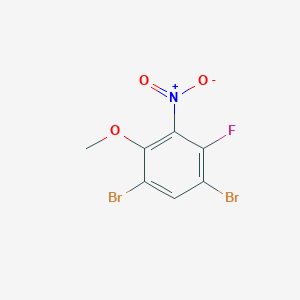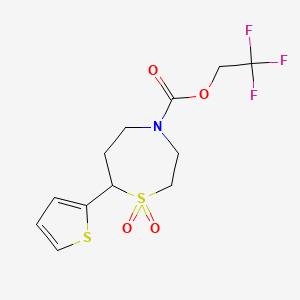![molecular formula C21H21N5O3 B2539223 2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 2034565-72-3](/img/structure/B2539223.png)
2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione" is a complex molecule that appears to be related to the family of piperazine diones, which are known for their diverse pharmacological activities. The structure suggests the presence of multiple heterocyclic rings, which are common in compounds with potential therapeutic effects.
Synthesis Analysis
The synthesis of related piperazine-2,5-diones has been reported in the literature. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate in a multi-step process yielding 23% . Another study describes the synthesis of pyrazino[1,2-a]indoles from piperazine-2,5-diones using copper bronze for cyclization, followed by various treatments to yield substituted indoles . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of piperazine diones is characterized by the presence of hydrogen-bonding networks, as evidenced by single-crystal X-ray analysis . These networks are crucial for the stability and reactivity of the molecule. The presence of multiple rings in the compound of interest, such as the cyclopenta[c]pyridazine and isoindoline rings, suggests a complex three-dimensional structure that could influence its chemical and biological properties.
Chemical Reactions Analysis
The reactivity of piperazine diones can be inferred from the synthesis of related compounds. For example, halo-derivatives of piperazine-2,5-diones were cyclized to form pyrazino[1,2-a]indoles, indicating that the piperazine ring can participate in ring-closure reactions . Additionally, the transformation of hydrazinoquinazolinones into various dione derivatives through dehydrative ring closure has been reported, which could be relevant to the chemical reactions that the compound might undergo .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione" are not provided, related compounds exhibit polymorphism and different hydrogen-bonding networks, which can affect their solubility, melting points, and stability . The use of mass spectrometric and nuclear magnetic resonance spectroscopic techniques to study the association of piperazinediones in solution suggests that similar analytical methods could be applied to the compound of interest to determine its properties .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Structural Identification and Tautomerization Study : Research into the structural identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction highlighted the significance of nitrogen cyclization and tautomerization. This study provided a basis for understanding the structural divergence and best tautomerization conditions under acetic acid-mediated solutions (Chung et al., 2021).
Heterocyclic Synthesis : Another study explored the utility of similar compounds as building blocks in the synthesis of novel derivatives, indicating the versatility of these compounds in generating diverse heterocyclic structures (Al-Omran & El-Khair, 2006).
Potential Applications
Corrosion Inhibition : A study on the synthesis of aza-pseudopeptides evaluated their efficacy as corrosion inhibitors for mild steel in acidic conditions. This research suggested that compounds with similar structures could serve as efficient corrosion inhibitors, with inhibition efficiencies increasing with concentration (Chadli et al., 2017).
Anticancer Activity Evaluation : Research into the synthesis of piperazine-2,6-dione and its derivatives evaluated their anticancer activity. This study highlighted the potential of such compounds in therapeutic applications, demonstrating significant activity against various cancer cell lines (Kumar et al., 2013).
Electrochromic Applications : Novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones were synthesized for electrochromic applications. This research underscores the role of such compounds in developing materials with low-lying LUMO energy levels for improved electrochromic devices (Cho et al., 2015).
Eigenschaften
IUPAC Name |
2-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19(13-26-20(28)15-5-1-2-6-16(15)21(26)29)25-10-8-24(9-11-25)18-12-14-4-3-7-17(14)22-23-18/h1-2,5-6,12H,3-4,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXZUMDSSKTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)
![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)


![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)


![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)

![2-Chloro-N-[[(2S,4S)-4-methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]propanamide](/img/structure/B2539156.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)
